(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H21N3O6S2 and its molecular weight is 451.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO-B is involved in the metabolism of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain, which can help to alleviate the symptoms of AD .
Biochemical Pathways
The compound affects the cholinergic and dopaminergic pathways in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhances cholinergic signaling, which is beneficial for cognitive function . By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This can help to improve mood and cognition .
Pharmacokinetics
The compound’s inhibitory effects on ache and mao-b suggest that it is able to cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The result of the compound’s action is an improvement in the symptoms of AD. By increasing the levels of acetylcholine and dopamine in the brain, it can help to improve memory, learning, mood, and cognition . Additionally, the compound has been shown to prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-26-7-6-22-16-5-4-15(30(20,24)25)11-17(16)29-19(22)21-18(23)12-8-13(27-2)10-14(9-12)28-3/h4-5,8-11H,6-7H2,1-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLCNAFLDPMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.